Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate
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Overview
Description
Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate is an organic compound with the molecular formula C8H10N2O3 It is a derivative of pyrazine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate typically involves the esterification of 3-hydroxy-3-(pyrazin-2-yl)propanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-3-(pyrazin-2-yl)propanoic acid.
Reduction: Formation of 3-hydroxy-3-(pyrazin-2-yl)propanol.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The pyrazine ring can also interact with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-3-(pyridin-2-yl)propanoate
- Methyl 3-hydroxy-3-(pyridin-2-yl)propanoate
- Methyl 3-(1H-pyrrol-2-yl)propanoate
Uniqueness
Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with specific properties.
Biological Activity
Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.
Overview of the Compound
This compound is characterized by a pyrazine ring linked to a propanoate ester group. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in drug development.
Synthesis
The synthesis of this compound typically involves the esterification reaction between pyrazine-2-carboxylic acid and methanol, often catalyzed by sulfuric acid. This reaction can be optimized in industrial settings using continuous flow reactors to improve yield and purity.
Biological Activity
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been explored as a potential building block for drugs targeting bacterial infections, demonstrating efficacy against various pathogens.
Anti-inflammatory Effects
Studies have shown that this compound can modulate inflammatory pathways. It interacts with specific molecular targets, potentially inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis.
Anticancer Activity
this compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells, particularly in hypopharyngeal tumor models. The mechanism appears to involve the disruption of cellular signaling pathways essential for tumor survival and proliferation.
The biological activity of this compound is largely attributed to its ability to form hydrogen bonds and π-π interactions due to the presence of the pyrazine ring. These interactions enable the compound to bind effectively to various biological targets, including enzymes and receptors involved in disease processes.
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
Methyl 2-methyl-3-oxo-3-(pyrazin-2-yl)propanoate | Contains an additional methyl group on the carbon chain | Antimicrobial and anticancer |
Methyl 3-(2-pyrazinyl)propanoate | Lacks the hydroxy group | Limited anti-inflammatory effects |
Methyl 3-(pyrazin-2-yl)butanoate | Longer carbon chain | Similar antimicrobial properties |
Case Studies
- Antimicrobial Study : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, suggesting potent antimicrobial properties.
- Cancer Research : In vitro tests on FaDu hypopharyngeal tumor cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability (70% reduction at 10 µM concentration), indicating its potential as an anticancer agent.
Properties
Molecular Formula |
C8H10N2O3 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
methyl 3-hydroxy-3-pyrazin-2-ylpropanoate |
InChI |
InChI=1S/C8H10N2O3/c1-13-8(12)4-7(11)6-5-9-2-3-10-6/h2-3,5,7,11H,4H2,1H3 |
InChI Key |
RUFAPBNOBXDBJX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=NC=CN=C1)O |
Origin of Product |
United States |
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